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Compound Name: 2-MeS-ATP

Cat. No.: B15571884 Get Quote

Technical Support Center: 2-MeS-ATP
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with 2-MeS-
ATP. It addresses potential off-target effects and offers guidance on experimental design and

data interpretation.

Frequently Asked Questions (FAQs)
Q1: I am using 2-MeS-ATP as a selective P2Y1 receptor agonist, but I am observing

unexpected responses. What could be the cause?

A1: While 2-MeS-ATP is a potent P2Y1 receptor agonist, it is not entirely selective and can

activate other purinergic receptors, leading to off-target effects. The most common off-target

activations are of P2Y12 and P2Y13 receptors, as well as several P2X receptors, particularly

P2X1 and P2X3.[1][2] The unexpected responses could be due to the activation of these other

receptors in your experimental system. It is also crucial to ensure the purity of your 2-MeS-ATP
stock, as contamination with 2-MeS-ADP, a highly selective P2Y1 agonist, can lead to

misinterpretation of results.

Q2: How can I confirm that the observed effects in my experiment are mediated by the P2Y1

receptor and not by off-target receptors?

A2: To confirm P2Y1 receptor-mediated effects, it is essential to use selective antagonists. Pre-

treatment of your cells or tissue with a selective P2Y1 receptor antagonist, such as MRS2179

or MRS2500, should block the response to 2-MeS-ATP if it is indeed P2Y1-mediated.[1]
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Conversely, if the response persists in the presence of a P2Y1 antagonist, it is likely due to the

activation of other receptors. You can then use selective antagonists for other potential targets,

such as the P2Y12 antagonist AR-C69931MX or the general P2X antagonist PPADS, to further

dissect the pharmacology of the response.

Q3: What are the typical concentrations of 2-MeS-ATP used in experiments, and could high

concentrations lead to artifacts?

A3: The effective concentration of 2-MeS-ATP can vary significantly depending on the receptor

subtype and the experimental system. For the high-affinity P2Y1 receptor, concentrations in the

low nanomolar range are often sufficient.[2] However, to activate lower-affinity P2X receptors,

micromolar concentrations may be required.[2] Using high concentrations of 2-MeS-ATP
increases the likelihood of engaging off-target receptors and can lead to non-specific effects. It

is always recommended to perform a dose-response curve to determine the optimal

concentration for your specific target and to minimize off-target effects.

Q4: Are there any known non-purinergic off-target effects of 2-MeS-ATP?

A4: The primary off-target effects of 2-MeS-ATP that have been characterized are within the

purinergic P2X and P2Y receptor families. While extensive screening against a wide range of

non-purinergic targets is not always reported in the literature, it is a good practice to consider

potential unforeseen interactions, especially at high concentrations. If you suspect non-

purinergic effects, consulting broader pharmacology databases and performing appropriate

control experiments are recommended.

Data Presentation
Table 1: Potency (EC50) of 2-MeS-ATP at various P2X and P2Y Receptor Subtypes
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Receptor Subtype EC50 (nM) Species Notes

P2X Receptors

P2X1 54 Human Potent agonist.[1][2]

P2X2 ~10,000 Rat Weak agonist.[3]

P2X3 350 Human Potent agonist.[1][2]

P2X4 >10,000 Rat
Very weak or inactive.

[3]

P2X5 Not well characterized

P2X6 Not well characterized

P2X7 >10,000 Human
Generally considered

a weak agonist.

P2Y Receptors

P2Y1 7.1 (pEC50) Human Potent agonist.[2]

P2Y2 >10,000 Human Not a potent agonist.

P2Y4 >10,000 Human Not an agonist.

P2Y6 >10,000 Human Not an agonist.

P2Y11 ~5,000 Human Moderate agonist.[1]

P2Y12 7.9 (pEC50) Human Potent agonist.[2]

P2Y13 7.1 (pEC50) Human Potent agonist.[2]

P2Y14 >10,000 Human Not an agonist.

Note: EC50 values can vary depending on the experimental system and assay conditions. The

values presented here are approximate and should be used as a guide.
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Caption: Signaling pathways of 2-MeS-ATP at P2Y1 and potential off-target receptors.
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Unexpected Experimental Result with 2-MeS-ATP
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Caption: Troubleshooting workflow for unexpected results with 2-MeS-ATP.
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Experimental Protocols
Detailed Methodology for Intracellular Calcium Imaging
using Fura-2 AM
This protocol describes the measurement of intracellular calcium ([Ca²⁺]i) mobilization in

response to 2-MeS-ATP using the ratiometric fluorescent indicator Fura-2 AM.

1. Materials:

Fura-2 AM (cell-permeant)

Anhydrous DMSO

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Probenecid (optional, to prevent dye extrusion)

Cells of interest cultured on glass coverslips or in a 96-well plate

Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340

nm and 380 nm, emission at ~510 nm)

2. Reagent Preparation:

Fura-2 AM Stock Solution (1 mM): Dissolve Fura-2 AM in anhydrous DMSO. Aliquot and

store at -20°C, protected from light and moisture.

Pluronic F-127 Stock Solution (20% w/v): Dissolve Pluronic F-127 in anhydrous DMSO.

Store at room temperature.

Loading Buffer: Prepare fresh on the day of the experiment. For a final Fura-2 AM

concentration of 2-5 µM, dilute the Fura-2 AM stock solution in HBSS. Add Pluronic F-127 to

a final concentration of 0.02-0.04% to aid in dye solubilization. If using, add probenecid to a

final concentration of 1-2.5 mM.
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3. Cell Loading:

Wash the cultured cells once with pre-warmed HBSS.

Add the Fura-2 AM loading buffer to the cells.

Incubate for 30-60 minutes at 37°C in the dark. The optimal loading time should be

determined empirically for each cell type.

After incubation, wash the cells twice with pre-warmed HBSS to remove extracellular dye.

Incubate the cells in fresh HBSS for a further 15-30 minutes at room temperature to allow for

complete de-esterification of the Fura-2 AM by intracellular esterases.

4. Calcium Measurement:

Place the coverslip with loaded cells in a perfusion chamber on the microscope stage or

place the 96-well plate in the plate reader.

Continuously perfuse the cells with HBSS.

Acquire a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes.

Apply 2-MeS-ATP at the desired concentration by adding it to the perfusion buffer.

Record the change in the F340/F380 ratio over time. An increase in this ratio indicates an

increase in intracellular calcium.

At the end of the experiment, you can calibrate the Fura-2 signal by determining the

maximum fluorescence ratio (Rmax) with a calcium ionophore (e.g., ionomycin) in the

presence of saturating extracellular Ca²⁺, and the minimum fluorescence ratio (Rmin) in a

Ca²⁺-free buffer containing a chelator like EGTA.

5. Data Analysis:

The ratio of the fluorescence intensities at the two excitation wavelengths (340 nm and 380

nm) is calculated for each time point.
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The change in the ratio from the baseline is used to represent the change in intracellular

calcium concentration.

If calibrated, the Grynkiewicz equation can be used to convert the fluorescence ratio to

absolute calcium concentrations.

Detailed Methodology for Whole-Cell Patch Clamp
Recording of P2X Receptor Currents
This protocol outlines the steps for recording ion currents mediated by P2X receptors in

response to 2-MeS-ATP using the whole-cell patch-clamp technique.

1. Materials:

Patch-clamp rig (including microscope, micromanipulator, amplifier, and data acquisition

system)

Borosilicate glass capillaries for pulling patch pipettes

Pipette puller and microforge

Cells expressing the P2X receptor of interest

Extracellular (bath) solution (e.g., containing in mM: 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10

HEPES, 13 glucose; pH 7.4)

Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 11

EGTA; pH 7.2)

Syringe and tubing for applying pressure to the pipette

2. Pipette Preparation:

Pull patch pipettes from borosilicate glass capillaries using a pipette puller. The ideal pipette

resistance is typically 3-7 MΩ when filled with the intracellular solution.

Fire-polish the pipette tip using a microforge to smooth the opening.
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Fill the pipette with the filtered intracellular solution, ensuring there are no air bubbles.

3. Establishing a Whole-Cell Recording:

Place the coverslip with cells in the recording chamber and perfuse with the extracellular

solution.

Mount the filled pipette in the pipette holder and apply positive pressure.

Lower the pipette into the bath and null the pipette offset potential.

Under visual guidance (microscope), approach a target cell with the pipette tip.

Once the pipette touches the cell membrane (indicated by a slight increase in resistance),

release the positive pressure to form a high-resistance (GΩ) seal between the pipette tip and

the cell membrane. Gentle suction may be applied if necessary.

After establishing a stable giga-seal, apply a brief pulse of negative pressure to rupture the

membrane patch, establishing the whole-cell configuration. This provides electrical and

diffusional access to the cell's interior.

4. Recording P2X Receptor Currents:

Clamp the cell membrane potential at a holding potential of -60 mV.

Allow the cell to stabilize for a few minutes.

Rapidly apply 2-MeS-ATP to the cell using a fast perfusion system. The rapid application is

crucial for accurately recording the fast activation and desensitization kinetics of many P2X

receptors.

Record the inward current elicited by the agonist.

Wash out the agonist with the extracellular solution to allow the current to return to baseline.

5. Data Analysis:

Measure the peak amplitude of the inward current.
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Analyze the kinetics of the current, including the activation and desensitization time

constants.

Construct a dose-response curve by applying a range of 2-MeS-ATP concentrations and

plotting the normalized peak current against the agonist concentration. This will allow for the

determination of the EC50 value.

The effects of antagonists can be studied by pre-applying the antagonist before co-

application with 2-MeS-ATP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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